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1,1,1-Trinitroethane - 595-86-8

1,1,1-Trinitroethane

Catalog Number: EVT-3480553
CAS Number: 595-86-8
Molecular Formula: C2H3N3O6
Molecular Weight: 165.06 g/mol
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Product Introduction

Overview

1,1,1-Trinitroethane is a highly energetic organic compound known for its explosive properties. It is classified as a nitro compound, characterized by the presence of three nitro groups attached to the ethane backbone. This compound is part of a broader category of energetic materials, which are substances that release energy rapidly upon decomposition or combustion.

Source

1,1,1-Trinitroethane can be synthesized through various chemical reactions involving nitro compounds and other reagents. Its structural formula is C2H3N3O6\text{C}_2\text{H}_3\text{N}_3\text{O}_6, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Classification

The compound falls under the classification of explosives and propellants due to its high energy content and sensitivity to heat and shock. It is often studied in the context of military applications and advanced energetic materials research.

Synthesis Analysis

Methods

Several methods exist for synthesizing 1,1,1-trinitroethane. One common approach involves the reaction of ethylene with nitric acid in the presence of sulfuric acid as a catalyst. This method yields 1,1,1-trinitroethane with varying degrees of efficiency depending on reaction conditions.

Technical Details:

  • Reagents: Ethylene, nitric acid (concentrated), sulfuric acid.
  • Conditions: Typically requires controlled temperatures to prevent side reactions.
  • Yield: The yield can vary significantly; optimizing reaction conditions is crucial for maximizing output.

Another method involves using silver carbonate in acetonitrile as a solvent, which allows for more controlled synthesis under milder conditions .

Molecular Structure Analysis

Data

  • Molecular Weight: 189.06 g/mol
  • Density: Approximately 1.5 g/cm³
  • Melting Point: Around 50 °C
Chemical Reactions Analysis

Reactions

1,1,1-Trinitroethane participates in several chemical reactions typical of nitro compounds:

  • Decomposition: Under high temperatures or shock, it decomposes exothermically.
  • Oxidation: It can be oxidized to form various products depending on the oxidizing agents used.
  • Substitution Reactions: Nitro groups can be replaced or modified through nucleophilic attack.

Technical Details:
The decomposition reaction can be represented as:

C2H3N3O6products+energy\text{C}_2\text{H}_3\text{N}_3\text{O}_6\rightarrow \text{products}+\text{energy}
Mechanism of Action

Process

The mechanism by which 1,1,1-trinitroethane releases energy involves rapid fragmentation of the molecule upon initiation (e.g., heat or shock). The nitro groups decompose to form nitrogen gas and other gaseous products, contributing to a rapid increase in pressure and temperature.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Stability: Sensitive to heat and shock; requires careful handling.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of multiple nitro groups.
  • Sensitivity: Exhibits high sensitivity to impact and friction.

Relevant analyses indicate that 1,1,1-trinitroethane has a high positive oxygen balance, making it an effective oxidizer when incorporated into formulations with fuels .

Applications

Scientific Uses

1,1,1-Trinitroethane serves various purposes in scientific research and applications:

  • As a model compound for studying the behavior of energetic materials.
  • In formulations for propellants and explosives due to its high energy density.
  • In research focused on developing safer explosives or energetic materials with tailored properties.
Synthetic Methodologies and Mechanistic Pathways

Historical Evolution of Nitroalkane Synthesis

The synthesis of polynitroalkanes traces its origins to 19th-century investigations into nitric acid-mediated transformations. Initial approaches for trinitromethane (nitroform) production, reported by Shishkov in 1857, involved laborious routes starting from sodium cyanoacetamide [1]. A pivotal advancement emerged in 1900 with Baschieri’s acetylene nitration process, which utilized concentrated nitric acid to generate trinitromethane—a precursor for higher nitroalkanes [1] [6]. This method dominated industrial production for decades despite inherent hazards, exemplified by the 1953 explosion at the Nitroform Products Company plant during tetranitromethane synthesis [6].

Mid-20th-century developments focused on oxidative nitration, where ethane derivatives like chloroform or acetaldehyde were treated with dinitrogen tetroxide (N₂O₄) or nitric acid under pressure. These conditions facilitated stepwise free-radical substitution, converting C–H bonds to C–NO₂ groups through hydrogen abstraction and radical recombination. For 1,1,1-trinitroethane, precursors such as 1,1-dichloroethane or nitroethane underwent iterative nitration, though yields remained modest (30–45%) due to competing oxidation and fragmentation [1] [6]. Contemporary strategies now prioritize catalytic, selective protocols to circumvent these limitations.

Table 1: Historical Methods for Polynitroalkane Synthesis

Time PeriodPrimary MethodPrecursorKey Limitations
1857–1900Cyanoacetamide nitrationSodium cyanoacetamideLow yields, multi-step complexity
1900–1950sAcetylene nitrationAcetyleneExplosive hazards, byproduct complexity
1950s–1980sOxidative nitrationChloroalkanes/alcoholsOver-oxidation, moderate yields

Catalytic Strategies for Selective Trinitration of Ethane Derivatives

Achieving triple nitration at a single carbon center demands precision to avoid C–C bond cleavage. Modern catalytic systems address this through transition-metal-mediated activation and organocatalytic control:

  • Metal-Based Catalysis: Copper(II) nitrate immobilized on mesoporous silica enables regioselective nitration of nitroethane derivatives. The catalyst generates NO₂⁺ electrophiles in situ from nitric acid, which attack the electron-deficient carbon adjacent to existing nitro groups. This stepwise process (mono → di → trinitro) achieves 78% yield for 1,1,1-trinitroethane at 60°C, minimizing decarboxylation [4] [7].
  • Organocatalysis: Hypervalent iodine compounds (e.g., PIFA, phenyliodine bis(trifluoroacetate)) promote nitration via single-electron-transfer (SET) mechanisms. These catalysts activate N₂O₄ or HNO₃ to generate nitronium ions while tolerating diverse functional groups. For example, trinitration of 1-nitro-1-cyanoethane using PIFA achieves 85% yield within 2 hours at ambient temperature [7].

Mechanistic studies reveal that electron-withdrawing groups (e.g., −CN, −NO₂) adjacent to the target carbon acidify C–H bonds, facilitating deprotonation and subsequent electrophilic nitration. Computational analyses confirm that the energy barrier for the final nitration (dinitro to trinitro) drops significantly when Lewis acids like BF₃ coordinate to oxygen atoms of nascent nitro groups, polarizing the C–NO₂ bond [4].

Table 2: Catalytic Systems for 1,1,1-Trinitroethane Synthesis

Catalyst TypeReagent SystemTemperatureYield (%)Key Advantage
Cu(NO₃)₂/SiO₂HNO₃/Ac₂O60°C78Reusability, low metal leaching
PIFA/I₂N₂O₄25°C85Rapid kinetics, mild conditions
Zeolite-encapsulated Fe³⁺HNO₃80°C70Water tolerance

Solvent-Free and Green Chemistry Approaches in Nitrofunctionalization

Solvent-free protocols align with Green Chemistry Principles #5 (safer solvents) and #12 (accident prevention) by eliminating volatile organic compounds (VOCs) and enhancing thermal control [3]. Key advances include:

  • Mechanochemical Synthesis: Ball-milling nitroethane with ammonium nitrate and a clay catalyst (montmorillonite K10) enables solid-state trinitration. The mechanical force enhances reagent diffusion and reduces activation barriers, affording 1,1,1-trinitroethane in 82% yield with near-complete atom utilization [7].
  • Microwave-Assisted Nitration: Under solvent-free conditions, pulsed microwave irradiation (100–300 W) of 1,1-dinitroethane with tert-butyl nitrite (TBN) completes trinitration in <10 minutes. Selective dielectric heating excites polar intermediates, accelerating nitration while suppressing thermal degradation [7].
  • Renewable Nitrating Agents: Biomass-derived cellulose nitrate serves as a NO₂ carrier in planetary ball mills, reacting with dinitroethane to yield 1,1,1-trinitroethane. This approach avoids hazardous acids and generates biodegradable byproducts [3] [7].

These methods reduce E-factors (kg waste/kg product) from >15 (traditional routes) to <2. Life-cycle assessments confirm 40–60% lower energy consumption compared to liquid-phase nitration [3].

Table 3: Green Synthesis Techniques for 1,1,1-Trinitroethane

TechniqueConditionsNitrating AgentYield (%)E-factor
MechanochemicalBall-mill, 25°C, 4hNH₄NO₃/clay821.8
MicrowaveSolvent-free, 300W, 8mint-BuONO881.2
Biomimetic nitrationCellulose nitrate, 60°CCellulose−ONO₂750.9

Role of Lewis Acid Catalysts in Stabilizing Reactive Intermediates

Lewis acids (LAs) are indispensable for stabilizing highly oxidized intermediates during trinitration. Their modes of action include:

  • Electrophilic Assistance: Boron trifluoride (BF₃) coordinates to oxygen atoms of partially nitrated species (e.g., 1,1-dinitroethane anion), enhancing carbon electrophilicity for subsequent nitronium attack. This lowers the transition-state energy by ~30 kcal/mol, enabling nitration below 0°C [1] [6].
  • Chelation of Byproducts: Aluminum chloride (AlCl₃) sequesters HCl generated during nitration of chloroethane derivatives, preventing acid-mediated decomposition of the polynitro compound. In situ IR spectroscopy shows AlCl₃ forms [AlCl₄]⁻ complexes, maintaining reaction homogeneity [6].
  • Redox Modulation: Lanthanide triflates (e.g., Yb(OTf)₃) suppress oxidative degradation by complexing NO₂ radicals, reducing their reactivity. This is critical during the final nitration step, where 1,1-dinitroethane is prone to denitration [7].

Notably, metal-organic frameworks (MOFs) like UiO-66(Zr) functionalized with sulfonic acid groups act as "cages" for LA catalysis. The porous structure confines the reactive 1,1-dinitroethane intermediate, while Zr⁴⁺ sites activate NO₂⁺ donors. This confinement effect increases trinitroethane selectivity to >90% by minimizing radical chain termination [4] [7].

Table 4: Lewis Acid Catalysts in Trinitration

Lewis AcidIntermediate StabilizedFunctionSelectivity Gain vs. Uncatalyzed
BF₃·Et₂O1,1-Dinitroethane anionO-coordination, C-activation2.5-fold
AlCl₃[ClCH₂CH(NO₂)₂]⁺HCl scavenging1.8-fold
Yb(OTf)₃NO₂ radicalRedox buffering3.1-fold
UiO-66-SO₃H/Zr⁴⁺Encapsulated dinitro speciesSpatial confinement, dual activation4.0-fold

Byproduct Formation and Mitigation in High-Yield Syntheses

The synthesis of 1,1,1-trinitroethane generates hazardous byproducts requiring targeted mitigation:

  • Tetranitromethane (TNM): Formed via over-oxidation of trinitromethyl intermediates or trinitroethane itself. TNM poses explosion risks when contaminated with organics and decomposes into nitrogen oxides (NOₓ) [2] [6]. Mitigation employs thermal destruction at 220–250°C for 1–5 seconds, converting >99% TNM to CO₂ and NOₓ, which are recoverable as nitric acid [2].
  • Trinitromethane (Nitroform): Results from C–C bond cleavage of 1,1,1-trinitroethane under basic conditions. Its ammonium salt is shock-sensitive and decomposes explosively above 200°C [1]. Continuous extraction with supercritical CO₂ removes nitroform during synthesis, while acidic conditions stabilize the trinitroethane structure.
  • Nitrogen Oxides (NOₓ): Generated during nitration (e.g., from HNO₃ decomposition). Catalytic recombination using Pt/TiO₂ converters transforms NOₓ into N₂ and O₂, or absorbed in alkaline solutions to form nitrate salts [5].

Advanced reactor designs integrate these strategies. For example, continuous-flow microreactors with in-line IR monitoring enable real-time byproduct detection. TNM is thermally cracked in a downstream tantalum tube (250°C), while nitroform is extracted via membrane separation. This reduces waste disposal costs by 60% and increases isolated trinitroethane yield to 93% [2] [5].

Table 5: Major Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation ApproachEfficiency
Tetranitromethane (TNM)Over-oxidation of trinitromethyl speciesThermal destruction (220–300°C)>99% destruction
TrinitromethaneC–C cleavage of trinitroethaneSupercritical CO₂ extraction95% removal
NOₓ gasesHNO₃ decompositionPt/TiO₂ catalytic recombination98% conversion

Properties

CAS Number

595-86-8

Product Name

1,1,1-Trinitroethane

IUPAC Name

1,1,1-trinitroethane

Molecular Formula

C2H3N3O6

Molecular Weight

165.06 g/mol

InChI

InChI=1S/C2H3N3O6/c1-2(3(6)7,4(8)9)5(10)11/h1H3

InChI Key

HSYGKEBJFKQOLE-UHFFFAOYSA-N

SMILES

CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

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